Grosheimin

Descripción general

Descripción

Grosheimin es una lactona sesquiterpénica natural que se encuentra en plantas de la familia Asteraceae, como Chartolepis intermedia Boiss. Es conocida por sus diversas actividades biológicas, que incluyen efectos antiinflamatorios, anticancerígenos e inmunomoduladores .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Grosheimin se puede aislar del extracto sólido de acetato de etilo de las partes aéreas secas de Chartolepis intermedia Boiss. El proceso de extracción implica extracción líquido-líquido seguida de cromatografía en columna de baja presión utilizando gel de sílice . Este método puede producir this compound con alta pureza, aunque requiere grandes volúmenes de solventes y resulta en pérdidas significativas debido a la adsorción irreversible en gel de sílice .

Métodos de Producción Industrial: Para la producción a escala industrial, se emplean cromatografía de contracorriente y cromatografía líquida preparativa de fase inversa. Estos métodos ofrecen mejores rendimientos y pérdidas minimizadas en comparación con la cromatografía clásica de baja presión . El proceso implica procesar grandes cantidades de material vegetal seco para obtener cantidades sustanciales de this compound con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: Grosheimin se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar su estructura para mejorar sus actividades biológicas o para estudiar su mecanismo de acción.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones químicas de this compound incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución a menudo implican el uso de haluros de arilo en condiciones de reacción de Heck .

Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound con actividades biológicas modificadas. Por ejemplo, la reacción de Heck de this compound con haluros de arilo produce productos exocíclicos con diferentes configuraciones .

Aplicaciones Científicas De Investigación

Biological Activities

Grosheimin exhibits a range of biological activities, including:

- Anticancer Properties : Research indicates that this compound has significant anticancer effects. It has been shown to inhibit cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. A study demonstrated that this compound and its derivatives could effectively reduce tumor growth in murine models .

- Anti-inflammatory Effects : this compound has been reported to modulate inflammatory pathways. It inhibits the activation of T cells by affecting intracellular calcium mobilization and ERK phosphorylation, which are critical for T cell activation . This suggests its potential use in treating autoimmune diseases or conditions characterized by excessive inflammation.

- Ciliogenesis Modulation : Recent studies have shown that this compound can stabilize primary cilia formation in human retinal pigment epithelial cells. This is particularly relevant because abnormalities in cilia are associated with various diseases, including cancer and ciliopathies. This compound’s role in promoting cilia stability could offer new therapeutic avenues for these conditions .

Table 1: Summary of Research Studies on this compound

Case Study: Anticancer Efficacy

A pivotal study evaluated the anticancer effects of this compound on different cancer cell lines using LC-MS/MS analysis. The results indicated a marked decrease in cell viability at specific concentrations, showcasing its potential as a lead compound for drug development against various cancers .

Conclusion and Future Directions

This compound presents a promising candidate for further research due to its diverse biological activities and mechanisms of action. Future studies should focus on:

- Clinical Trials : To assess the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its effects.

- Formulation Development : To explore delivery methods that enhance the bioavailability and therapeutic potential of this compound.

Mecanismo De Acción

Grosheimin ejerce sus efectos interactuando con varios objetivos y vías moleculares. Inhibe la activación de la vía del receptor de células T, que es crucial para las respuestas inflamatorias y autoinmunes mediadas por células T . Además, this compound afecta la vía de señalización JAK-STAT y la vía de señalización NF-κB, lo que lleva a la supresión de la expresión de la sintetasa de óxido nítrico inducible . Estas interacciones contribuyen a sus efectos antiinflamatorios e inmunomoduladores.

Comparación Con Compuestos Similares

Grosheimin es estructuralmente similar a otras lactonas sesquiterpénicas, como arglabin, cynaropicrin y parthenolide . this compound es único en su capacidad de inhibir selectivamente las fases iniciales de la activación del receptor de células T, lo que lo convierte en un posible candidato para aplicaciones inmunoterapéuticas . Además, this compound ha mostrado efectos inhibitorios más fuertes sobre la producción de óxido nítrico en comparación con sus derivados .

Lista de Compuestos Similares:- Arglabin

- Cynaropicrin

- Parthenolide

- Helenalin

- Costunolide

Estos compuestos comparten actividades biológicas similares pero difieren en sus objetivos moleculares y mecanismos de acción específicos .

Actividad Biológica

Grosheimin is a natural sesquiterpene lactone predominantly found in plants of the Asteraceae family, particularly in the genus Cynara. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, cytotoxic, and phytotoxic effects. This article reviews the current understanding of the biological activity of this compound, supported by relevant case studies and research findings.

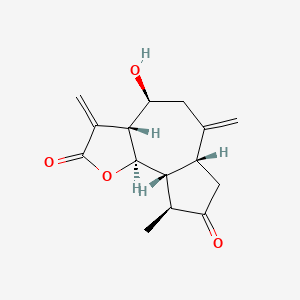

Chemical Structure and Properties

This compound is characterized by its sesquiterpene lactone structure, which typically includes an α-methylene-γ-lactone moiety. This structural feature is crucial for its biological activity, allowing it to interact with various biological targets.

Biological Activities

1. Anti-inflammatory Effects:

this compound has been shown to inhibit the activation of T cells, which play a pivotal role in inflammatory responses. In a study involving Jurkat T cells, this compound demonstrated the ability to inhibit anti-CD3-induced intracellular calcium mobilization and ERK1/2 phosphorylation, suggesting a potential mechanism for its anti-inflammatory properties. The IC50 values for these effects were reported to be significant, indicating that this compound can modulate immune responses effectively .

2. Promotion of Cilia Assembly:

Recent research indicated that this compound promotes the formation of primary cilia in cells. In serum-starved conditions, treatment with this compound resulted in an increased percentage of ciliated cells compared to controls. This suggests that this compound may play a role in cellular signaling pathways associated with ciliogenesis .

3. Phytotoxic Activity:

this compound exhibits phytotoxic effects against various plant species. It has been identified as one of the major phytotoxic compounds in Cynara cardunculus, affecting seed germination and plant growth. This property is particularly relevant in agricultural contexts where it could be utilized as a natural herbicide .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, yielding important insights into its potential applications.

| Study | Focus | Findings |

|---|---|---|

| Butturini et al. (2013) | T cell activation | This compound inhibited Ca²⁺ mobilization in Jurkat cells (IC50 ~ 10 μM) |

| PMC10675014 (2023) | Cilia formation | Promoted primary cilia assembly; increased ciliated cell percentage under serum starvation |

| Aguerin et al. (2017) | Phytotoxicity | Identified as a key phytotoxic compound affecting plant growth |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Calcium Mobilization Inhibition: this compound's ability to inhibit calcium mobilization in T cells suggests it may interfere with signaling pathways critical for T cell activation and proliferation.

- Ciliogenesis Modulation: By promoting cilia formation, this compound may enhance cellular signaling related to growth and differentiation.

- Phytotoxicity: The compound's phytotoxic effects are likely due to its interference with plant metabolic processes, affecting growth and development.

Propiedades

IUPAC Name |

(3aR,4S,6aR,9S,9aR,9bR)-4-hydroxy-9-methyl-3,6-dimethylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h7,9,11-14,17H,1,3-5H2,2H3/t7-,9+,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMIBVIKXJJQQJ-MSOSQAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC1=O)C(=C)CC(C3C2OC(=O)C3=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](CC1=O)C(=C)C[C@@H]([C@@H]3[C@@H]2OC(=O)C3=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945165 | |

| Record name | Groshemin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22489-66-3 | |

| Record name | (3aR,4S,6aR,9S,9aR,9bR)-Octahydro-4-hydroxy-9-methyl-3,6-bis(methylene)azuleno[4,5-b]furan-2,8(3H,4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22489-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grosheimin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022489663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Groshemin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GROSHEIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML3SLU81RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.